

# AZD9898 as a selective leukotriene C4 synthase inhibitor

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# AZD9898: A Selective Leukotriene C4 Synthase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

AZD9898 is a potent and selective inhibitor of leukotriene C4 synthase (LTC4S), an integral enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs). CysLTs are powerful inflammatory mediators implicated in the pathophysiology of respiratory diseases such as asthma. By targeting LTC4S, AZD9898 represents a therapeutic strategy to attenuate the proinflammatory effects of CysLTs. This technical guide provides a comprehensive overview of AZD9898, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a summary of its clinical development.

# Introduction to Leukotriene C4 Synthase and the Cysteinyl Leukotriene Pathway

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are a family of inflammatory lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] The initial steps involve the conversion of arachidonic acid to leukotriene A4 (LTA4) by 5-LO with the assistance of the 5-lipoxygenase-activating protein (FLAP).[1]



Leukotriene C4 synthase (LTC4S), a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family, catalyzes the crucial step of conjugating LTA4 with glutathione to form LTC4.[3][4] LTC4 is then actively transported out of the cell and subsequently metabolized in the extracellular space to LTD4 and LTE4.[5] These CysLTs exert their biological effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).[2][5] Activation of these receptors on various cell types, including smooth muscle cells and immune cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all hallmark features of asthma.[6][7]

Given the central role of CysLTs in allergic inflammation, inhibiting their production has been a key therapeutic goal. **AZD9898** was developed as a selective inhibitor of LTC4S, aiming to block the CysLT pathway at its origin.[8]

# AZD9898: Mechanism of Action and Chemical Properties

**AZD9898** is an orally active small molecule that acts as a potent and selective inhibitor of leukotriene C4 synthase.[9][10] By directly inhibiting LTC4S, **AZD9898** prevents the formation of LTC4 and, consequently, the downstream production of LTD4 and LTE4. This targeted approach is designed to reduce the inflammatory cascade driven by CysLTs.[8]

Chemical Structure and Properties:

- IUPAC Name: (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid[3]
- Molecular Formula: C<sub>20</sub>H<sub>19</sub>ClF<sub>3</sub>N<sub>3</sub>O<sub>4</sub>[11]
- Molecular Weight: 457.83 g/mol [11]

Caption: 2D Chemical Structure of **AZD9898**.

### **Quantitative Pharmacological Data**

The inhibitory potency of **AZD9898** has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.



Table 1: In Vitro Inhibitory Activity of AZD9898

Assay Type	System	Parameter	Value	Reference
Recombinant Enzyme Assay	Human LTC4S	IC50	0.28 nM	[3][12]
Cellular Assay	Human Peripheral Blood Mononuclear Cells (PBMCs)	IC50,free	6.2 nM	[3][12]
Cellular Assay	Human Whole Blood	IC50	900 nM	[13]

Table 2: In Vivo Pharmacodynamic Activity of AZD9898

Animal Model	Stimulation	Parameter	Value	Reference
Rat	Calcium Ionophore	IC₅₀,free (oral dosing)	34 nM	[3][12]

## **Experimental Protocols**

This section provides an overview of the methodologies used to characterize the pharmacological profile of **AZD9898**.

## **Recombinant Human LTC4S Inhibition Assay**

This assay determines the direct inhibitory effect of **AZD9898** on the enzymatic activity of LTC4S.

- Enzyme Source: Microsomal preparations of recombinant human LTC4S expressed in a suitable cell line (e.g., HEK293).
- Substrates: Leukotriene A4 (LTA4) and glutathione (GSH).



 Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 25 mM, pH 7.8) containing Triton X-100 (e.g., 0.05%) to maintain enzyme stability and activity.

#### Procedure:

- Recombinant human LTC4S is pre-incubated with varying concentrations of AZD9898 in the assay buffer on ice.
- The enzymatic reaction is initiated by the addition of LTA4 and GSH.
- The reaction is allowed to proceed for a defined period (e.g., 15 seconds) and then quenched by the addition of a solvent such as methanol.
- An internal standard (e.g., Prostaglandin B2) is added for quantification.
- The amount of LTC4 produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Data Analysis: The concentration of AZD9898 that inhibits 50% of the LTC4S activity (IC₅₀) is calculated from the dose-response curve.

### **Cellular LTC4 Production Assay in Human PBMCs**

This assay assesses the potency of **AZD9898** in a cellular context.

- Cell Type: Isolated human peripheral blood mononuclear cells (PBMCs).
- Stimulation: Calcium ionophore A23187 is used to stimulate the 5-lipoxygenase pathway and subsequent LTC4 production.

#### Procedure:

- PBMCs are pre-incubated with various concentrations of **AZD9898**.
- The cells are then stimulated with calcium ionophore A23187 for a specified time at 37°C.
- The reaction is terminated, and the cells are pelleted.
- The supernatant is collected for the quantification of LTC4.



- Quantification: LTC4 levels in the supernatant are measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The free plasma concentration of AZD9898 that inhibits 50% of LTC4 production (IC<sub>50</sub>,free) is determined.

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Caption: Workflow for the cellular LTC4 production assay.

## In Vivo Pharmacodynamics in a Calcium Ionophore-Stimulated Rat Model

This model evaluates the efficacy of orally administered AZD9898 in a living organism.

- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: AZD9898 is administered orally at various doses.
- Stimulation: At a specified time point after drug administration, rats are challenged with an intravenous injection of calcium ionophore A23187 to induce systemic LTC4 production.
- Sample Collection: Blood samples are collected at various time points after the challenge.
- Quantification: The concentration of a stable downstream metabolite of the CysLT pathway, such as LTE4, is measured in the urine or plasma using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: The free plasma concentration of AZD9898 that produces 50% of the maximum inhibition of CysLT production (IC<sub>50</sub>,free) is determined.

# **Signaling Pathways**



# Cysteinyl Leukotriene Biosynthesis and the Action of AZD9898

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the specific inhibitory action of **AZD9898**.

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Caption: Inhibition of LTC4S by AZD9898.

### **Downstream Signaling of Cysteinyl Leukotrienes**

Once produced, CysLTs bind to their receptors, initiating downstream signaling cascades that lead to the pathophysiological effects observed in asthma.

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Caption: CysLT receptor-mediated signaling.

# **Clinical Development and Summary**

**AZD9898** entered a Phase I clinical trial to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and asthma patients (NCT03140072).[14] The study was a randomized, placebo-controlled, single and multiple ascending dose trial.[14] However, the study was prematurely terminated. The sponsor decided to stop the study due to a lack of the required effect of **AZD9898** on urinary LTE4 levels versus placebo at the highest tested doses in healthy volunteers.[14]

### Conclusion

**AZD9898** is a well-characterized, potent, and selective inhibitor of leukotriene C4 synthase. Extensive preclinical studies demonstrated its ability to effectively block the production of cysteinyl leukotrienes in both in vitro and in vivo models. Despite its promising preclinical profile, the clinical development of **AZD9898** was halted due to a lack of pharmacodynamic



effect at the doses studied in a Phase I trial. The information presented in this technical guide provides a comprehensive resource for researchers and professionals in the field of drug development interested in the biology of the leukotriene pathway and the development of LTC4S inhibitors.

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